![molecular formula C8H6Br2 B14306385 1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)
1-Bromo-3-[(E)-2-bromovinyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-[(E)-2-bromovinyl]benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound features a benzene ring substituted with a bromine atom and a bromovinyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3-[(E)-2-bromovinyl]benzene can be synthesized through several methods, including electrophilic aromatic substitution and cross-coupling reactions. One common method involves the bromination of 3-vinylbenzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds through the formation of a bromonium ion intermediate, followed by the addition of the bromine atom to the vinyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-[(E)-2-bromovinyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 3-ethylbenzene derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: 3-Hydroxy-1-bromobenzene or 3-Amino-1-bromobenzene.
Oxidation: 3-Bromo-2-formylbenzene or 3-Bromo-2-carboxybenzene.
Reduction: 3-Ethylbenzene.
Aplicaciones Científicas De Investigación
1-Bromo-3-[(E)-2-bromovinyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-[(E)-2-bromovinyl]benzene involves its interaction with various molecular targets, including enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can undergo metabolic activation to form reactive intermediates that interact with cellular components, disrupting normal cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-3-[(E)-2-chlorovinyl]benzene
- 1-Bromo-3-[(E)-2-fluorovinyl]benzene
- 1-Bromo-3-[(E)-2-iodovinyl]benzene
Uniqueness
1-Bromo-3-[(E)-2-bromovinyl]benzene is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The bromine atoms also impart distinct electronic properties to the compound, influencing its interactions with other molecules and its behavior in chemical reactions.
Propiedades
Fórmula molecular |
C8H6Br2 |
|---|---|
Peso molecular |
261.94 g/mol |
Nombre IUPAC |
1-bromo-3-(2-bromoethenyl)benzene |
InChI |
InChI=1S/C8H6Br2/c9-5-4-7-2-1-3-8(10)6-7/h1-6H |
Clave InChI |
YMTNXAURZFGPPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B14306305.png)
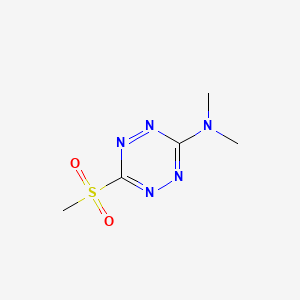
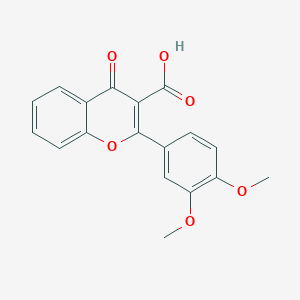
![10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl-](/img/structure/B14306323.png)
![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
![Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14306330.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)
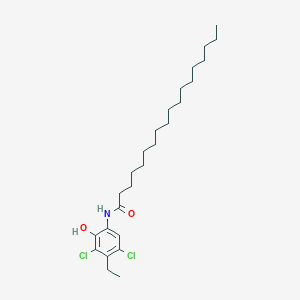
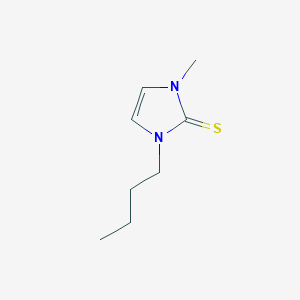
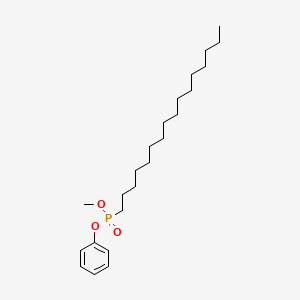
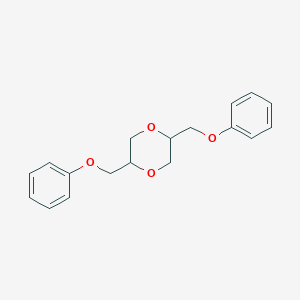


![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
